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Benzoporphyrin D

Cat. No.: B10783581
M. Wt: 732.8 g/mol
InChI Key: UYFSAPNRJIQXGN-UHFFFAOYSA-N
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Description

Contextualization within Porphyrin and Chlorin (B1196114) Macrocycle Chemistry

Porphyrins are a fundamental class of heterocyclic organic compounds characterized by a macrocyclic structure composed of four modified pyrrole (B145914) subunits interconnected by methine bridges. This extensive conjugated system imparts strong absorption in the visible spectrum and allows for the chelation of metal ions, forming complexes vital to biological functions wikipedia.orgnih.govrsc.org. Heme, a porphyrin complex, is central to oxygen transport in vertebrates, while chlorophyll, a related chlorin derivative, is essential for photosynthesis in plants wikipedia.org. Chlorins themselves are reduced porphyrins, featuring a saturated pyrrole ring, which subtly alters their electronic and photophysical properties google.comresearchgate.net.

Benzoporphyrins represent a structural variation within this family, distinguished by the fusion of a benzene (B151609) ring to one of the pyrrole units of the porphyrin macrocycle wikipedia.org. This structural modification influences their electronic distribution and spectral characteristics. Benzoporphyrin D belongs to this group, often specifically referring to or closely related to Benzoporphyrin Derivative monoacid (BPD-MA), also known by its pharmaceutical name, Verteporfin medkoo.comwikipedia.orgnih.gov. These compounds are frequently categorized as "green porphyrins" (Gp) due to their characteristic color google.com.

Historical Evolution of this compound Research Perspectives

The research trajectory of benzoporphyrins, including this compound, is closely intertwined with the development of photodynamic therapy (PDT). Early investigations into PDT utilized hematoporphyrin (B191378) derivatives (HpD), which demonstrated selective accumulation in tumor tissues and induced cytotoxicity upon light exposure google.comnih.gov. A significant advancement in this field occurred with the synthesis of a new photosensitizer at the University of British Columbia, which exhibited superior photodynamic properties compared to HpD. This compound was designated as a "benzoporphyrin derivative" (BPD) mdpi.com.

The subsequent development and clinical application of BPD, particularly Verteporfin (BPD-MA), marked a major stride in PDT, leading to its approval for ophthalmic applications medkoo.comwikipedia.orgmdpi.comnih.gov. Research has since expanded to explore various benzoporphyrin derivatives, investigating their synthesis, structural modifications, and enhanced photophysical and photochemical activities for a broader range of therapeutic and technological applications researchgate.networldscientific.commdpi.comrsc.org.

Fundamental Structural Characteristics and Core Nomenclature of this compound

Benzoporphyrins are characterized by the presence of a benzene ring fused to the porphyrin macrocycle wikipedia.org. This compound, often synonymous with Verteporfin or BPD-MA, is typically a mixture of two regioisomers, differing in the position of methyl substituents on the porphyrin core medkoo.comnih.gov. The synthesis of these compounds often involves complex organic chemistry, such as Diels-Alder reactions or condensation reactions utilizing isoindole precursors google.comrsc.orgsaspublishers.com.

The chemical formula for Verteporfin, a key representative of this compound, is C41H42N4O8, with a molecular weight of approximately 718.8 g/mol medkoo.comwikipedia.org. Another source lists the formula for this compound as C42H44N4O8 nih.gov. The structural variations in peripheral substituents and the fusion pattern of the benzene ring significantly influence the electronic, optical, and photophysical properties of these molecules researchgate.networldscientific.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H44N4O8 B10783581 Benzoporphyrin D

Properties

Molecular Formula

C42H44N4O8

Molecular Weight

732.8 g/mol

IUPAC Name

3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(ethoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid

InChI

InChI=1S/C42H44N4O8/c1-8-24-21(4)29-17-30-22(5)25(12-15-37(47)48)32(43-30)19-33-26(13-16-38(49)50)23(6)31(44-33)18-35-28-14-11-27(40(51)53-9-2)39(41(52)54-10-3)42(28,7)36(46-35)20-34(24)45-29/h8,11,14,17-20,39,44-45H,1,9-10,12-13,15-16H2,2-7H3,(H,47,48)(H,49,50)

InChI Key

UYFSAPNRJIQXGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=CC=C2C1(C3=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)N6)C)CCC(=O)O)CCC(=O)O)C)C)C=C)C)C(=O)OCC

Origin of Product

United States

Research Findings and Properties

Synthesis and Structural Variations

The synthesis of benzoporphyrins is a complex area of organic chemistry, with various strategies employed to construct the macrocyclic framework and introduce desired peripheral substituents. Common approaches include the condensation of pyrrole (B145914) derivatives with isoindole precursors or Diels-Alder reactions with acetylene (B1199291) derivatives google.comrsc.orgsaspublishers.com. The ability to modify substituents allows for the fine-tuning of their properties.

Photophysical and Photochemical Properties

Benzoporphyrin derivatives exhibit characteristic spectroscopic signatures, including intense Soret bands in the near-ultraviolet region and multiple Q bands in the visible spectrum mdpi.comrsc.orgacs.orgresearchgate.net. The fusion of the benzene (B151609) ring often leads to a red-shift in these absorption bands compared to parent porphyrins, extending their spectral range rsc.orgroyalsocietypublishing.org. For instance, Verteporfin (BPD-MA) is activated by red light, typically around 689-693 nm wikipedia.orgnih.gov.

A key photochemical property of benzoporphyrins is their ability to generate reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), upon excitation with light of appropriate wavelengths in the presence of molecular oxygen wikipedia.orgnih.govwikipedia.orgnih.gov. This process involves the transition of the molecule to an excited triplet state, which then transfers energy to molecular oxygen. Studies using femtosecond transient absorption spectroscopy have confirmed the rapid formation of these triplet excited states within picoseconds researchgate.networldscientific.com. The efficiency of ROS generation and the subsequent photophysical dynamics are influenced by the specific molecular structure and the surrounding environment researchgate.networldscientific.com.

Biological Activity and Applications

The primary application of benzoporphyrins, particularly Verteporfin (BPD-MA), lies in photodynamic therapy (PDT) medkoo.comwikipedia.orgnih.govmdpi.comnih.gov. In PDT, these compounds act as photosensitizers, accumulating preferentially in target tissues, such as abnormal blood vessels or tumor cells google.comwikipedia.org. Upon illumination with light of a specific wavelength, they generate cytotoxic ROS that induce localized cell death. This targeted approach offers a means of treating various conditions, including certain eye diseases and cancers, with minimal damage to surrounding healthy tissues nih.govnih.gov.

Research has also explored the potential of benzoporphyrin derivatives in antimicrobial photodynamic therapy (aPDT), demonstrating efficacy against bacteria like Escherichia coli mdpi.com. Furthermore, their unique spectral properties have led to investigations into their use as luminophores in advanced materials, such as pressure-sensitive paints (PSPs), where their near-infrared (NIR) emission characteristics are advantageous rsc.org. Comparative studies have indicated that monoacid derivatives of BPD exhibit higher photosensitizing activity than their diacid counterparts nih.gov.

Data Tables

Table 1: Key Spectral Properties of Benzoporphyrin Derivatives

Compound Name/TypeSoret Band (λ_abs, nm)Q Bands (λ_abs, nm)Emission Maxima (λ_em, nm)Activation Wavelength (nm)
Benzoporphyrin Derivative (BPD) / Verteporfin~420-436~518-670~660~689-693
Ni(II) complex 2a444559, 598Not specifiedNot specified
Free-base derivative 3436526-670Not specifiedNot specified
Zinc Benzoporphyrin (Zn-7)432550, 600625Not specified
Tetraphenyltetrabenzoporphyrin (TPBP)446-466592-698658-787Not specified
Pd(II) Benzoporphyrins~508Not specifiedNIR regionNot specified

Note: Spectral data can vary based on solvent, concentration, and specific isomer or derivative. Activation wavelengths are typically used in photodynamic applications.

Functionalization Strategies for Benzoporphyrin D Derivatives

The development of this compound derivatives relies on precise chemical modifications to achieve desired functionalities. These strategies are crucial for tailoring the compound's behavior, including its photophysical and electrochemical properties.

Regioselective Meso-Substitution Patterns and Their Synthetic Access

Achieving specific substitution patterns at the meso-positions of the porphyrin macrocycle is a key challenge in the synthesis of this compound derivatives. While direct C-H arylation reactions are becoming more popular for porphyrin functionalization, multistep syntheses often involving the preparation of brominated or metalated porphyrins are typically required acs.org. Nucleophilic addition of aryllithium or alkyllithium reagents is one strategy for introducing functionalities at the meso-positions, though the high reactivity of organolithium reagents can pose challenges regarding functional group compatibility acs.orgclockss.org. For example, the reaction of lithiated benzoporphyrin precursors with organolithium reagents followed by oxidation or other transformations can lead to meso-substituted products acs.orgclockss.org.

Synthesis of Metallated this compound Complexes

The synthesis of metallated this compound complexes involves the coordination of metal ions to the central cavity of the macrocycle. This process can impart distinct electrocatalytic and photochemical properties nih.gov. For example, zinc complexes of benzoporphyrins have been prepared by treating benzoporphyrin precursors with zinc acetate (B1210297) in a mixture of chloroform (B151607) and methanol (B129727) acs.org. These metallated complexes are often characterized by UV-Vis, NMR, and mass spectroscopies researchgate.net. The choice of metal ion can influence the stoichiometry and association constants when these porphyrins interact with other macrocycles, such as anionic metallophthalocyanines researchgate.net. Platinum(II) complexes have also been synthesized by reacting pyridyl benzoporphyrin scaffolds with (2,2′-bipyridine)dichloroplatinum(II), aiming to combine the antitumor activity of platinum with the phototoxicity of porphyrins nih.gov.

Preparation of Cationic and Anionic this compound Derivatives

The preparation of cationic and anionic this compound derivatives is often achieved through post-synthetic modifications. For example, cationic derivatives can be synthesized by the N-alkylation of pyridyl units within the benzoporphyrin scaffold using agents like iodomethane (B122720) nih.gov. This strategy can lead to highly water-soluble tetrabenzoporphyrins carrying ionic groups, which exhibit broadened and red-shifted absorption bands researchgate.net. Similarly, cationic porphyrin derivatives with benzylic groups bound to pyridyl nitrogen atoms have been synthesized, resulting in compounds with additional π-systems and altered hydrophobicity researchgate.net. The synthesis of anionic derivatives typically involves the introduction of charged functional groups, such as sulfonate groups, to enhance water solubility or modify electronic properties.

Green Chemistry Principles and Sustainable Production of this compound

The adoption of green chemistry principles is increasingly important in the synthesis and production of complex organic molecules like this compound. This involves minimizing waste, using less hazardous substances, and optimizing energy efficiency researchgate.netfatfinger.ioacs.org. For instance, the development of cascade reactions and one-pot syntheses can reduce the number of steps and the generation of byproducts researchgate.net. Thermal reactions, such as the retro-Diels-Alder reaction, can yield pure benzoporphyrins in high yields without extensive purification, aligning with green chemistry goals researchgate.net. The use of catalytic reagents and renewable feedstocks are also key aspects of sustainable production researchgate.netfatfinger.ioacs.orgcefic.org. While specific green synthesis routes for this compound are still an active area of research, general principles like atom economy, energy efficiency, and the use of safer solvents are being applied to porphyrin chemistry researchgate.netfatfinger.ioacs.org.

Photophysical and Photochemical Characterization of Benzoporphyrin D

Electronic Absorption and Emission Spectroscopy of Benzoporphyrin D

The electronic absorption and emission properties of this compound and its derivatives are fundamental to understanding their photophysical behavior. These properties are characterized by distinct spectral features, including the Soret and Q-bands in absorption, as well as fluorescence and phosphorescence in emission, which are sensitive to the molecular environment.

Analysis of Soret and Q-Band Absorption Spectra in Diverse Environments

The electronic absorption spectrum of benzoporphyrin derivatives is characteristic of porphyrin-like molecules, dominated by an intense absorption band in the near-UV region, known as the Soret band (or B band), and several weaker absorptions in the visible region, called Q-bands. researchgate.net These transitions originate from π–π* electronic transitions within the aromatic macrocycle. mdpi.com

The Soret band, corresponding to the S0 → S2 transition, is typically observed around 400-430 nm. researchgate.netmdpi.com For instance, certain cationic benzoporphyrin derivatives dissolved in N,N-dimethylformamide (DMF) exhibit a strong Soret band at approximately 427 nm. mdpi.com The Q-bands, arising from the S0 → S1 transition, appear at longer wavelengths, generally between 500 and 700 nm. researchgate.net The specific positions and intensities of these bands are influenced by the molecular structure and the surrounding environment. For example, Benzoporphyrin derivative monoacid ring A (BPD-MA) shows a strong Q-band absorbance in the red region of the spectrum at approximately 688 nm, with a molar extinction coefficient (ε) of about 33,000 M⁻¹ cm⁻¹ in organic solvents. nih.gov The cationic derivatives in DMF show two distinct Q-bands at roughly 520 nm and 595 nm. mdpi.com

The solvent environment plays a crucial role in modulating the absorption characteristics. The polarity of the solvent can induce shifts in the peak positions of the Soret and Q-bands. nih.govpdx.edu Furthermore, in certain solvent mixtures, such as tetrahydrofuran (B95107) (THF) and water, benzoporphyrin derivatives can self-assemble into aggregates. nih.gov The formation of these aggregates (e.g., J-aggregates or H-aggregates) leads to noticeable changes in the absorption spectra, such as red or blue shifts of the bands, which can be used to study intermolecular interactions. nih.gov

Absorption Spectral Data for this compound Derivatives
DerivativeSolventSoret Band (λmax, nm)Q-Bands (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹)
BPD-MAOrganic Solvents-~688~33,000 (at ~688 nm) nih.gov
Cationic BenzoporphyrinDMF~427~520, ~595-
Platinum Benzoporphyrin ComplexToluene (B28343)433619-

Fluorescence Spectroscopy and Quantum Yield Determinations for this compound

Following excitation into the absorption bands, this compound can relax to the ground state via the emission of light, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy Q-band absorption. Cationic benzoporphyrin derivatives in DMF, when excited at 595 nm, display two fluorescence emission bands centered at approximately 660 nm and 720 nm. mdpi.com

The efficiency of this emission is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. This parameter is highly dependent on the molecular structure and the presence of quenchers, such as molecular oxygen. For BPD-MA in an air-saturated methanol (B129727) solution, the fluorescence quantum yield is relatively low, at 0.05. nih.gov This low value is indicative of efficient competing processes, such as intersystem crossing to the triplet state. The presence of a heavy atom, like in platinum benzoporphyrin complexes, can further decrease fluorescence efficiency (ΦF < 0.001) by promoting spin-orbit coupling and enhancing the rate of intersystem crossing. nsf.gov

Fluorescence Properties of this compound Derivatives
DerivativeSolventExcitation Wavelength (nm)Emission Maxima (nm)Fluorescence Quantum Yield (ΦF)
BPD-MAMethanol (air-saturated)--0.05 nih.gov
Cationic BenzoporphyrinDMF~595~660, ~720 mdpi.com-
Platinum Benzoporphyrin ComplexToluene-~628< 0.001 nsf.gov

Phosphorescence Spectroscopy and Triplet State Emission Characteristics of this compound

After intersystem crossing from the singlet excited state, the molecule can populate the lowest triplet state (T₁). The radiative decay from this T₁ state back to the ground state (S₀) is known as phosphorescence. This process is spin-forbidden, resulting in much longer emission lifetimes compared to fluorescence. Phosphorescence from porphyrin derivatives is often observed in the near-infrared (NIR) region and is typically measured at low temperatures (e.g., 77 K) in rigid matrices to minimize non-radiative decay pathways. rsc.org

Metal complexes of benzoporphyrins, particularly those with heavy atoms like platinum, are known to exhibit significant phosphorescence. nsf.govworldscientific.com A platinum benzoporphyrin complex, for example, shows a strong NIR phosphorescence emission peak at 772 nm in toluene at room temperature and at 764 nm in a 2-methyltetrahydrofuran (B130290) glass at 77 K. nsf.gov Similarly, zinc(II) tetrabenzoporphyrin derivatives show phosphorescence in the 785 to 1005 nm range at 77 K. rsc.org The detection and characterization of phosphorescence provide direct information about the energy of the lowest triplet state.

Excited-State Dynamics of this compound

The deactivation pathways of the excited states of this compound involve a series of dynamic processes, including internal conversion, fluorescence, and intersystem crossing. The efficiencies and rates of these processes determine the ultimate fate of the absorbed light energy.

Singlet State Lifetimes and Intersystem Crossing Efficiency

The first excited singlet state (S₁) has a finite lifetime (τS), which is the average time the molecule spends in this state before deactivating. For BPD-MA in methanol, the singlet state lifetime has been determined to be 5.2 ns. nih.gov This lifetime is sufficiently long to allow for intersystem crossing (ISC) to the triplet manifold to compete effectively with fluorescence and other non-radiative decay processes. researchgate.net

The efficiency of this spin-conversion process is given by the intersystem crossing quantum yield (ΦISC). Benzoporphyrin derivatives exhibit high ISC efficiency. For BPD-MA, the triplet quantum yield (ΦT) was found to be 0.68 in a nitrogen-saturated solution, indicating that 68% of the molecules that absorb a photon cross over to the triplet state. nih.gov The presence of oxygen can dramatically affect the apparent intersystem crossing yield. nih.gov The introduction of a heavy atom into the porphyrin core significantly increases the rate of intersystem crossing (kISC) due to enhanced spin-orbit coupling. tudublin.ienih.gov For example, the ISC rate for a platinum tetrabenzoporphyrin is on the order of 2.5 x 10¹² s⁻¹. nsf.gov

Singlet State and Intersystem Crossing Parameters for this compound Derivatives
DerivativeSolventSinglet State Lifetime (τS, ns)Intersystem Crossing Quantum Yield (ΦISC)
BPD-MAMethanol5.2 nih.gov0.68 (N₂-saturated) nih.gov

Triplet State Formation, Lifetimes, and Energy Levels of this compound

The triplet state (T₁) is efficiently populated in this compound via intersystem crossing. nih.gov This state is crucial for many photochemical applications as its long lifetime allows for interaction with other molecules. The triplet state lifetime (τT) of BPD-MA is significantly longer than its singlet state lifetime, measured to be at least 25 µs. nih.gov For a platinum benzoporphyrin complex in toluene, the phosphorescence lifetime, which reflects the triplet state lifetime, was determined to be 67 µs. nsf.gov These long lifetimes are characteristic of porphyrin triplet states and are essential for their function as photosensitizers. nih.govmdpi.com

The energy of the triplet state (ET) is a key parameter that determines its reactivity, particularly in energy transfer processes. The triplet energy for BPD-MA has been established to be 26.9 kcal mol⁻¹. nih.gov This energy level is sufficiently high to facilitate energy transfer to ground-state molecular oxygen (³O₂), leading to the formation of highly reactive singlet oxygen (¹O₂). The formation, lifetime, and energy of the triplet state can be investigated using techniques such as laser flash photolysis and transient absorption spectroscopy. rsc.orgnih.gov

Triplet State Properties of this compound Derivatives
DerivativeSolventTriplet State Lifetime (τT, µs)Triplet State Energy (ET, kcal mol⁻¹)
BPD-MA-≥ 25 nih.gov26.9 nih.gov
Platinum Benzoporphyrin ComplexToluene67 nsf.gov-

Photoinduced Electron Transfer and Energy Transfer Processes Involving this compound

Photoinduced electron transfer (PET) and energy transfer are fundamental processes that dictate the photochemical behavior of photosensitizers like this compound. Upon absorption of light, this compound is elevated to an excited singlet state, from which it can undergo several decay pathways, including fluorescence, intersystem crossing to a triplet state, or participation in electron and energy transfer processes with surrounding molecules.

Photoinduced Electron Transfer (PET): In a PET process, the excited this compound molecule can either donate an electron to an acceptor molecule or accept an electron from a donor molecule, leading to the formation of a radical ion pair. The efficiency of PET is governed by the redox potentials of both the excited photosensitizer and the interacting species, as well as the distance and orientation between them. While the general principles of PET are well-established for porphyrin-based systems, specific quantitative data on the electron transfer rate constants for this compound with various electron donors or acceptors are not extensively detailed in the available literature. However, it is understood that the electron-rich porphyrin macrocycle can readily engage in such reactions, which can influence its photosensitizing efficacy and photodegradation pathways.

Energy Transfer: Energy transfer from an excited this compound molecule to a suitable acceptor molecule can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative, long-range dipole-dipole coupling mechanism. The rate of FRET is inversely proportional to the sixth power of the distance between the donor (excited this compound) and the acceptor molecule. Key requirements for efficient FRET include a significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, and a favorable orientation of their transition dipoles.

Dexter Energy Transfer: This is a short-range process that requires orbital overlap between the donor and acceptor molecules, typically occurring at distances less than 10 Å. It involves a simultaneous exchange of two electrons. While FRET is a through-space electrostatic interaction, Dexter transfer is a true electron exchange process.

The predominant energy transfer mechanism for this compound will depend on the specific molecular environment, including the nature of the acceptor molecules and their proximity to the photosensitizer. These energy transfer processes are crucial in various applications, including light-harvesting systems and photodynamic therapy, where energy can be transferred to molecular oxygen to generate singlet oxygen.

Singlet Oxygen Generation Efficiency and Mechanistic Pathways of this compound

The therapeutic efficacy of this compound in photodynamic therapy (PDT) is primarily attributed to its ability to generate singlet oxygen (¹O₂), a highly reactive and cytotoxic species. The generation of singlet oxygen by this compound predominantly follows a Type II photochemical mechanism.

Upon photoexcitation, the ground state this compound molecule is promoted to an excited singlet state (S₁). While some of the excited singlet state molecules may decay back to the ground state via fluorescence, a significant fraction undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state molecule then transfers its energy to ground state molecular oxygen (³O₂), which is naturally in a triplet state, through a Dexter-type energy transfer mechanism. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂) and the return of the this compound molecule to its ground state (S₀), ready to absorb another photon and repeat the cycle.

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. For Benzoporphyrin Derivative monoacid ring A (BPD-MA), a well-studied derivative, the photophysical properties relevant to singlet oxygen generation have been characterized in detail.

Photophysical ParameterValueConditions
Singlet Oxygen Quantum Yield (ΦΔ)0.78Homogeneous solution
Triplet State Quantum Yield (ΦT)0.68N₂-saturated conditions
Triplet State Lifetime (τT)≥ 25 µs-
Triplet State Energy (ET)26.9 kcal mol⁻¹Methanol
Singlet State Energy (ES)42.1 kcal mol⁻¹Methanol
Singlet State Lifetime (τf)5.2 nsAir-saturated methanol
Fluorescence Quantum Yield (Φf)0.05Air-saturated methanol

This table presents photophysical data for Benzoporphyrin Derivative monoacid ring A (BPD-MA).

The high triplet quantum yield (ΦT = 0.68) and a sufficiently long triplet state lifetime (τT ≥ 25 µs) of BPD-MA ensure efficient energy transfer to molecular oxygen. nih.gov The triplet state energy of BPD-MA (26.9 kcal mol⁻¹) is also significantly higher than the energy required to excite ground state oxygen to its singlet state (22.5 kcal mol⁻¹), making the energy transfer process thermodynamically favorable. These factors contribute to the high singlet oxygen quantum yield (ΦΔ = 0.78) observed for BPD-MA, making it a potent photosensitizer for PDT. nih.gov

Photodegradation Pathways and Identification of Photoproducts of this compound

Photodegradation, or photobleaching, is a process where a photosensitizer undergoes irreversible photochemical modification upon light exposure, leading to a loss of its characteristic absorption and fluorescence properties. For this compound, particularly its derivative BPD-MA, photodegradation is an important consideration as it can affect the dosimetry and efficacy of photodynamic therapy.

The photodegradation of BPD-MA is an oxygen-dependent process, indicating that reactive oxygen species, likely singlet oxygen, play a crucial role in the destruction of the photosensitizer molecule. nih.gov Studies have shown that when BPD-MA is irradiated in the presence of oxygen, particularly when bound to proteins such as those in fetal calf serum, it undergoes a specific chemical modification. nih.gov

The primary identified photodegradation pathway involves the reaction of an oxygen species with the vinyl group on ring B of the benzoporphyrin macrocycle. nih.gov This reaction leads to the formation of a hydroxyaldehyde photoproduct. nih.gov The formation of this photoproduct is accompanied by distinct changes in the spectral properties of the molecule, including the appearance of a new fluorescence emission band at approximately 650 nm. nih.gov

The quantum yield of photobleaching (Φpb) for BPD-MA has been determined to be on the order of 5 x 10⁻⁵ in organic solvents, indicating that it is a relatively photostable compound under these conditions. nih.gov However, the rate of photobleaching can be influenced by the local microenvironment. For instance, the presence of surfactants has been shown to enhance the photobleaching of BPD-MA. nih.gov The process of photobleaching can be monitored in real-time by observing the decrease in the parent photosensitizer's fluorescence or the increase in the fluorescence of the photoproduct. nih.govacs.org This has been suggested as a potential in-vivo dosimeter to monitor the extent of PDT treatment. nih.gov

Influence of Supramolecular Aggregation and Microenvironmental Factors on this compound Photophysics

The photophysical properties of this compound are highly sensitive to its immediate surroundings, including supramolecular aggregation and interactions with various microenvironmental factors. These factors can significantly alter its fluorescence, triplet state dynamics, and ultimately its photosensitizing efficiency.

Supramolecular Aggregation: this compound, being a hydrophobic molecule, has a strong tendency to self-aggregate in aqueous environments. ualberta.ca This aggregation leads to significant changes in its photophysical properties. Spectroscopic studies on BPD-MA have shown that aggregation is dependent on the dye concentration and the solvent composition, becoming more pronounced in aqueous solutions. nih.gov The formation of aggregates, likely dimers and higher-order structures, results in a decrease in both the fluorescence and intersystem crossing quantum yields. nih.gov This quenching is attributed to the close proximity of the porphyrin macrocycles in the aggregates, which facilitates non-radiative decay pathways. The dimerization constant for BPD-MA in phosphate-buffered saline (PBS) has been determined to be 9 x 10⁶ M⁻¹. nih.gov To overcome the detrimental effects of aggregation, formulation strategies such as incorporation into liposomes or micelles are often employed. mdpi.com

Microenvironmental Factors:

Protein Binding: In biological systems, this compound readily binds to proteins, with human serum albumin (HSA) being a major carrier. The binding of BPD-MA to HSA has been shown to disrupt the aggregates and restore the photophysical properties of the monomeric form. nih.gov When bound to HSA, BPD-MA exhibits photophysical characteristics very similar to those observed in organic solvents where it exists as a monomer. nih.gov The association constant for BPD-MA with HSA in PBS is 5.2 x 10⁵ M⁻¹. nih.gov This interaction is crucial for the transport and delivery of the photosensitizer in vivo.

Liposomal and Micellar Formulations: To enhance its solubility and bioavailability in aqueous media, this compound is often formulated in lipid-based carriers such as liposomes (as in the clinical formulation Visudyne®) or polymeric micelles. nih.govnih.gov Incorporation into these nanocarriers prevents aggregation and maintains the photosensitizer in its monomeric, photoactive state. worldscientific.com The specific lipid composition and the structure of the nanocarrier can influence the photophysics and photochemical activity of the entrapped this compound. nih.gov For instance, the release of the photosensitizer from these formulations can be triggered by the local environment, leading to changes in its fluorescence and photosensitizing activity. acs.org

Cellular Incorporation: Once delivered to target cells, this compound localizes in various subcellular compartments, particularly membranes. Within the cellular environment, the photosensitizer is largely protected from aggregation, and efficient generation of the triplet state has been observed in aqueous cellular suspensions. nih.gov The specific localization within the cell can influence the type and extent of photodamage induced upon irradiation.

Mechanistic Insights into Benzoporphyrin D Interactions at the Molecular and Supramolecular Levels

Molecular Recognition and Binding Principles of Benzoporphyrin D with Biomacromolecules

This compound exhibits a propensity to interact with various biomacromolecules, a characteristic that influences its biodistribution and therapeutic targeting.

Lipoproteins: BPD demonstrates a strong affinity for lipoproteins, particularly high-density lipoproteins (HDL) and low-density lipoproteins (LDL) google.comnih.govspandidos-publications.com. Studies have shown that a significant portion of administered BPD associates with plasma lipoprotein fractions google.com. Pre-complexing BPD with LDL or HDL has been observed to enhance its accumulation in tumor tissues compared to its administration in an aqueous solution nih.gov. Furthermore, BPD has been shown to decrease the binding of LDL to chondroitin-6-sulfate, a glycosaminoglycan, suggesting interactions that can alter lipoprotein-extracellular matrix interactions nih.gov. The uptake of BPD can also be mediated by lipoprotein receptors arvojournals.org.

Other Proteins: Beyond lipoproteins, porphyrin derivatives, including those related to BPD, can be conjugated to or interact with other proteins. These interactions can be mediated by various non-covalent forces, including hydrophobic and electrostatic interactions, as well as π–π stacking rsc.org. Such conjugations can influence the photosensitizer's solubility, targeting specificity, and cellular uptake rsc.orgnih.gov.

Nucleic Acids: Porphyrinoids, in general, can intercalate into DNA structures, driven by a combination of hydrogen bonding, electrostatic interactions, and π–π stacking rsc.org. This interaction can lead to the formation of supramolecular assemblies with DNA, influencing both fundamental properties and potential therapeutic applications nih.gov.

Mechanisms of Cellular Uptake and Subcellular Localization of this compound in in vitro Biological Models

The cellular uptake and subsequent subcellular localization of BPD are critical determinants of its photodynamic efficacy.

Cellular Uptake: BPD can enter cells through various mechanisms. Receptor-mediated endocytosis, particularly involving lipoprotein receptors, has been implicated in its uptake spandidos-publications.comarvojournals.org. Additionally, some studies suggest that certain peptide-conjugated BPD derivatives can leverage cell-penetrating peptide properties for enhanced cellular entry into cancer cells mpg.de. The uptake mechanisms can be influenced by factors such as the formulation of the photosensitizer (e.g., nanolipid formulations) and the specific cell type researchgate.netmdpi.com. For instance, in ovarian cancer cells, BPD-C225 photosensitizer immunoconjugates (PICs) targeted and were taken up by epidermal growth factor receptor (EGFR)-overexpressing cells aacrjournals.org.

Subcellular Localization: Following cellular uptake, BPD and its derivatives can distribute to various intracellular compartments. Studies have indicated that BPD-MA, a common derivative, is largely localized to mitochondria, though it also exhibits extramitochondrial, intracellular, and diffuse cytosolic fluorescence nih.govpsu.edu. Other porphyrin derivatives have shown differential localization based on structural modifications; for example, para-substituted derivatives tend to accumulate in lysosomes, while meta-substituted derivatives localize to the endoplasmic reticulum (ER) plos.org. The aggregation state of BPD can also influence its localization, with aggregates often found in lysosomes, potentially reducing their activity, while monomers are considered the active fraction, frequently localizing to mitochondria researchgate.net.

Table 1: Representative Subcellular Localization of Benzoporphyrin Derivatives

Derivative/ModelPrimary LocalizationSecondary Localization/NotesReference
BPD-MAMitochondriaExtramitochondrial, intracellular, diffuse cytosolic fluorescence nih.govpsu.edu
AggregatesLysosomesLess active fraction researchgate.net
MonomersMitochondriaActive fraction researchgate.net
Para-EG derivativesLysosomes plos.org
Meta-EG derivativesEndoplasmic Reticulum (ER) plos.org

Fundamental Photodynamic Mechanisms of Action of this compound at the Cellular Level

Upon activation by light, BPD initiates a cascade of events leading to cellular damage, primarily through the generation of reactive oxygen species (ROS).

Reactive Oxygen Species Production: The core mechanism of PDT involves the photosensitizer absorbing light energy, transitioning to an excited state, and then transferring this energy to molecular oxygen. This process generates highly reactive ROS. The primary ROS implicated in PDT is singlet oxygen (¹O₂), a potent oxidizing agent wikipedia.orgresearchgate.netrsc.org. Other ROS, such as superoxide (B77818) radicals (O₂⁻•), hydroxyl radicals (HO•), and hydrogen peroxide (H₂O₂), can also be produced through Type I photochemical reactions, although the Type II pathway leading to singlet oxygen is often considered predominant wikipedia.orgresearchgate.netwjgnet.com.

Specific Molecular Targets: The generated ROS, particularly singlet oxygen, are short-lived and have limited diffusion distances, meaning they primarily interact with biomolecules in close proximity to the photosensitizer's localization site plos.orgresearchgate.net. Potential molecular targets include lipids (unsaturated fatty acids), proteins (amino acid residues), and nucleic acids (DNA), leading to oxidative damage wikipedia.orgresearchgate.netwjgnet.com. Specific cellular targets can include anti-apoptotic proteins like Bcl-2, located on mitochondrial and ER membranes, or enzymes such as SERCA2, disruption of which can impair calcium homeostasis plos.org.

In Vitro Cellular Responses: The oxidative damage induced by BPD-mediated PDT triggers various cellular responses, ultimately leading to cell death. These responses can include apoptosis or necrosis, depending on the intensity of the insult and the specific cellular context plos.orgharvard.edu. For example, photodamage to mitochondria can initiate apoptotic pathways plos.orgworldscientific.com. Damage to the plasma membrane can lead to necrosis worldscientific.com. Furthermore, BPD photosensitization can affect cellular adhesion by impacting focal adhesion plaques and β1 integrin expression nih.govpsu.edu. In cancer cell lines, BPD and its derivatives have demonstrated significant phototoxicity, leading to cell killing at nanomolar concentrations when combined with appropriate light doses arvojournals.orgaacrjournals.org.

Table 2: Reactive Oxygen Species (ROS) and Photodynamic Targets

ROS TypeMechanism of Formation (Primary)Key Molecular TargetsCellular Impact
Singlet Oxygen (¹O₂)Energy transfer to ³O₂ (Type II)Lipids, proteins, DNAOxidative damage, apoptosis, necrosis
Superoxide (O₂⁻•)Electron transfer (Type I)Various cellular componentsOxidative stress, can be converted to H₂O₂
Hydroxyl Radical (HO•)Electron transfer (Type I)DNA, lipids, proteinsHighly reactive, causes significant oxidative damage
Hydrogen Peroxide (H₂O₂)Conversion of O₂⁻•Various cellular componentsOxidative stress, signaling pathways
Bcl-2 proteinPhotodamage via ROSMitochondrial and ER membranesInitiates apoptosis, cytochrome c release
SERCA2 proteinPhotodamage via ROSEndoplasmic Reticulum (ER) membraneDisrupts Ca²⁺ homeostasis, ER stress

Supramolecular Assembly and Aggregation Behavior of this compound in Aqueous and Biological Media

The behavior of BPD in solution, particularly its tendency to self-assemble or aggregate, significantly influences its photophysical properties and biological activity.

Aggregation in Media: Porphyrins, including BPD derivatives, often exhibit aggregation in aqueous and biological media. This aggregation can be influenced by factors such as concentration, pH, and the presence of other molecules like proteins or lipids rsc.orgmdpi.comresearchgate.net. The aggregation state can alter critical photophysical parameters such as fluorescence intensity and singlet oxygen generation efficiency rsc.org. For instance, verteporfin (a BPD derivative) has been observed to exist in monomeric forms or as J-type fluorescent self-aggregates, with distinct fluorescence lifetimes associated with each state researchgate.net. The formation of supramolecular assemblies, such as those involving porphyrins and quantum dots or encapsulated within lipid micelles, is also explored for sensing applications mit.edu.

Impact on Properties: Aggregation can lead to changes in the absorption and emission spectra, often resulting in bathochromic shifts and narrowed spectral features, indicative of excitonic coupling nih.gov. While aggregation can sometimes enhance certain properties, it can also render the photosensitizer less active if the aggregated form is less efficient at generating ROS or if it leads to sequestration in less accessible cellular compartments researchgate.netnih.gov. Understanding and controlling these aggregation phenomena are key to optimizing BPD's performance.

Structure-Activity Relationships Governing this compound's Molecular Interactions

Structural Determinants: Quantitative structure-activity relationship (QSAR) studies suggest that parameters such as the molecule's shape, volume, and solubility are critical determinants of its photodynamic activity mdpi.com. Modifications to the porphyrin macrocycle or its peripheral substituents can profoundly affect these properties. For example, certain hexyl ether derivatives of benzoporphyrins have demonstrated superior photosensitizing efficacy compared to BPD-MA researchgate.net. The degree of aggregation, which is structurally influenced, also impacts localization and activity, with monomers often being the more effective species researchgate.net.

Influence on Interactions: The specific arrangement of porphyrin units in extended benzoporphyrin molecules, for instance, influences their photophysical properties, as revealed by single-molecule fluorescence spectroscopy rsc.org. These structural variations can alter how BPD interacts with biomacromolecules like lipoproteins or how it partitions into different cellular organelles, thereby modulating its therapeutic index researchgate.net.

Table 3: Structure-Activity Relationship Insights for Benzoporphyrin Derivatives

Structural Feature/ModificationObserved Effect on Activity/InteractionNotesReference
Hexyl ether substitutionImproved photosensitizing efficacyCompared to BPD-MA researchgate.net
Aggregation stateInfluences localization (aggregates to lysosomes, monomers to mitochondria)Monomers are generally the active fraction researchgate.net
Molecular shape and volumeKey determinants of photodynamic activityRevealed by QSAR studies mdpi.com
Number of porphyrin unitsAffects photophysical propertiesIn extended benzoporphyrin molecules; probed by single-molecule fluorescence spectroscopy rsc.org
Lipoprotein complexationSignificantly greater tumor accumulationCompared to aqueous solution nih.gov

Compound List:

this compound (BPD)

Benzoporphyrin derivative monoacid (BPD-MA)

Verteporfin

pTPP(EG)4

pTPPF(EG)4

mTPP(EG)4

BPD-C225

Chlorin (B1196114) E6

Hypericin

BODIPY derivatives

Palladium(II) porphyrin

Zinc(II) meso-tetrakis(4-carboxyphenyl)porphyrin (ZnTPPc)

Zinc(II) meso-tetrakis(4-aminophenyl)porphyrin (ZnTAPP)

Advanced Spectroscopic and Analytical Methodologies for Benzoporphyrin D Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzoporphyrin D Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure of molecules, including their dynamic behavior. While extensive research has been conducted on various benzoporphyrin derivatives, specific detailed findings regarding the application of NMR spectroscopy for the structural elucidation and dynamics of this compound were not explicitly detailed in the reviewed literature. Generally, NMR techniques such as ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are indispensable for confirming the connectivity of atoms, identifying functional groups, and assessing the conformational flexibility of porphyrin-based compounds. These methods would typically provide detailed information about the chemical environment of each proton and carbon atom, contributing to the confirmation of stereochemistry and the study of molecular interactions.

Mass Spectrometry Techniques for this compound and Its Derivatives Characterization (e.g., MALDI-TOF-MS)

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of compounds, as well as for characterizing their fragmentation patterns, which aids in structural confirmation. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF-MS) are particularly well-suited for the analysis of large and complex biomolecules, including photosensitizers like benzoporphyrin derivatives researchgate.net. MALDI-TOF-MS allows for the precise determination of the molecular mass of this compound and its conjugates, providing a rapid and sensitive method for verifying the successful synthesis and purity of samples researchgate.net. Studies involving the conjugation of benzoporphyrin derivatives (BPD) to lipids or antibodies have utilized MALDI-TOF MS for characterization, confirming the mass of the resulting conjugates researchgate.net. This technique is crucial for ensuring the integrity of the photosensitizer moiety during conjugation processes.

Time-Resolved Spectroscopy (e.g., Femtosecond and Nanosecond Transient Absorption Spectroscopy) in this compound Studies

Time-resolved spectroscopic techniques, such as femtosecond and nanosecond transient absorption spectroscopy, are essential for investigating the ultrafast dynamics of excited states in molecules, including the photophysical processes that occur immediately after light absorption. These methods are critical for understanding how photosensitizers like this compound function, particularly in processes like intersystem crossing and the generation of reactive oxygen species (ROS). However, specific detailed findings regarding the application of femtosecond or nanosecond transient absorption spectroscopy in studies focusing specifically on this compound were not explicitly detailed in the reviewed literature. Such investigations would typically probe the excited-state lifetimes, energy transfer pathways, and the formation of transient intermediates, providing crucial data for optimizing photodynamic applications.

Electrochemical Characterization of this compound (e.g., Differential Pulse Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for evaluating the redox properties of molecules, which are directly related to their electronic structure and their ability to participate in electron transfer reactions. These properties are important for understanding photosensitizer activation and interaction with biological systems. Despite the importance of electrochemical characterization for photosensitizers, specific detailed findings regarding the electrochemical characterization of this compound, including data obtained from techniques like Differential Pulse Voltammetry, were not explicitly detailed in the reviewed literature. Typically, these techniques would yield information on oxidation and reduction potentials, providing insights into the compound's stability and reactivity.

Advanced Chromatographic and Separation Techniques for this compound Analysis and Purification

Advanced chromatographic and separation techniques are indispensable for the isolation, purification, and analysis of complex molecules like this compound, ensuring sample purity and enabling the study of specific isomers or derivatives.

High-performance liquid chromatography (HPLC) is a widely used method for the separation and analysis of benzoporphyrin derivatives researchgate.net. Studies have utilized semipreparative HPLC for the isolation and characterization of compounds from natural extracts, which could be applicable to this compound researchgate.net. Furthermore, specific advancements in capillary electrophoresis (CE) have been applied to the separation of benzoporphyrin derivative enantiomers, such as BPDMA and BPDDA nih.gov. Laser-induced fluorescence-capillary electrophoresis (LIF-CE) has demonstrated the capability to achieve baseline separation of six BPD stereoisomers within 20 minutes nih.gov. This method employed a buffer system consisting of 300 mM borate (B1201080) buffer at pH 9.2, 25 mM sodium cholate, and 10% acetonitrile (B52724) nih.gov. The separation was optimized using a +10 kV electrokinetic sampling injection for 2 seconds and an applied voltage of +20 kV across a 37 cm capillary (with 30 cm to the detector and 50 µm internal diameter) nih.gov.

The performance of this LIF-CE method was quantified by linear regression analysis, yielding correlation coefficients (r²) in the range of 0.9914-0.9997 for the BPD enantiomers nih.gov. The method demonstrated sensitivity with limits of detection ranging from 2.18 x 10⁻³ to 3.5 x 10⁻³ mg mL⁻¹ nih.gov. Reproducibility was assessed by relative standard deviations, which were found to be between 2.90% and 4.64% (n=10) nih.gov. Compared to HPLC, CE offered superior resolution and efficiency for these separations nih.gov. Additionally, gel chromatography, such as using an LH-20 column, has been employed for the purification of benzoporphyrin derivative conjugates researchgate.net.

Data Table: Performance Metrics for LIF-CE Separation of BPD Enantiomers

ParameterValue / RangeUnitReference
Separation MethodLIF-CE- nih.gov
AnalyteBPD Enantiomers- nih.gov
Buffer System300 mM Borate, pH 9.2, 25 mM Sodium Cholate, 10% Acetonitrile- nih.gov
InjectionElectrokinetic- nih.gov
Injection Time2s nih.gov
Applied Voltage+20kV nih.gov
Capillary Length37cm nih.gov
Detection Limit (Min)2.18 x 10⁻³mg mL⁻¹ nih.gov
Detection Limit (Max)3.5 x 10⁻³mg mL⁻¹ nih.gov
Correlation Coefficient (r²)0.9914 - 0.9997- nih.gov
Relative Standard Deviation2.90 - 4.64% (n=10) nih.gov

Compound List:

this compound

Benzoporphyrin derivative (BPD)

Benzoporphyrin derivative monoacid (BPDMA)

Benzoporphyrin derivative diacid (BPDDA)

Verteporfin (VP) / BenzoPorphyrin Derivative Monoacid ring A (BPD-MA/B)

Theoretical and Computational Chemistry Approaches to Benzoporphyrin D

Quantum Chemical Investigations of Benzoporphyrin D Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and chemical reactivity of molecules. mdpi.com These approaches, based on the principles of quantum mechanics, allow for the detailed exploration of molecular orbitals, electron density distributions, and the energetic landscapes of chemical reactions. mdpi.comresearchgate.net For this compound, these investigations provide insights into its stability, reactivity, and the electronic transitions that govern its interaction with light.

The application of quantum mechanics and information theory helps to establish a solid basis for determining the electronic structure of molecules and understanding general trends in their chemical behavior. mdpi.com Variational principles for the electronic energy and its kinetic energy component can be used to explore relationships between energetic and information criteria of chemical reactivity in open molecules. mdpi.com For instance, the populational derivatives of electronic energy and the resultant gradient information can yield identical predictions of electronic flows between reactants. researchgate.net Understanding the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. In porphyrin systems, the relative energies and spatial distributions of these frontier orbitals dictate the molecule's reactivity and its behavior as a photosensitizer. Quantum chemical calculations can precisely map these orbitals and predict sites susceptible to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies on this compound Photophysical Properties

Density Functional Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TD-DFT), are the workhorse methods for studying the photophysical properties of porphyrin-based photosensitizers. nih.govmdpi.com DFT is used to determine the geometries and electronic parameters of the molecule in its ground state, while TD-DFT is employed to calculate excited-state properties. nih.govnih.gov TD-DFT has become a popular and balanced technique due to its favorable trade-off between computational cost and accuracy for calculating transition energies for electronically excited states. nih.govresearchgate.net

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. nih.gov For porphyrinoids, several functionals have been benchmarked and are commonly used: researchgate.net

FunctionalCommon Application for Porphyrinoids
B3LYP Often used for geometry optimization and provides good structural properties. nih.govresearchgate.net
CAM-B3LYP A range-separated functional, recommended for predicting UV-Vis spectra. mdpi.comresearchgate.net
M06-2X A hybrid meta-GGA functional, often shows good performance for excited states. mdpi.comresearchgate.net
PBE0 A hybrid functional frequently used for simulating porphyrin spectra. researchgate.net
ωB97XD A range-separated functional that includes dispersion, suitable for describing electronic properties. nih.govresearchgate.net

This table summarizes commonly used DFT functionals and their applications in the study of porphyrin-like molecules.

Studies on benzoporphyrin derivatives show that their absorption spectra are characterized by an intense Soret band (or B-band) between 400–500 nm and weaker Q-bands in the 500–700 nm region. nih.gov A key finding from both experimental and computational studies is that the fusion of a benzene (B151609) ring to the porphyrin macrocycle, as in this compound, causes a significant red-shift in the absorption maxima compared to their parent porphyrin analogues. nih.gov This red-shift is critical for applications like photodynamic therapy (PDT), as longer wavelengths of light can penetrate deeper into biological tissues. TD-DFT calculations can accurately predict these spectral shifts and rationalize them based on changes in the molecular orbital energies. researchgate.net

Molecular Dynamics Simulations of this compound Interactions with Solvents and Biological Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique provides atomistic insights into the dynamic behavior of biomolecules and their interactions with their environment, which is often not possible to decipher from conventional experiments. researchgate.netresearchgate.net For this compound, MD simulations are crucial for understanding its behavior in different solvents and its interactions with complex biological systems like cell membranes. mdpi.comnih.gov

In aqueous environments, photosensitizers like this compound derivatives can self-aggregate, which can alter their photophysical properties. researchgate.net Computational dynamics analyses, in conjunction with UV-vis spectroscopy, have suggested the formation of J-type aggregates for related compounds like Verteporfin. researchgate.net MD simulations can model these aggregation processes and explore how factors like pH and the presence of different protolytic species influence them. researchgate.net

The interaction of this compound with biological membranes is a key aspect of its function in PDT. MD simulations are widely used to investigate the partitioning of molecules into lipid bilayers, their orientation within the membrane, and the resulting structural changes to the membrane itself. nih.govkarazin.uasemanticscholar.org These simulations can reveal the precise location and orientation of the benzoporphyrin molecule within the lipid environment, providing insights that are critical for understanding its mechanism of action. The complex interplay between the photosensitizer, solvent, and lipid molecules can be modeled at an atomic level, elucidating the forces that drive membrane insertion and binding. escholarship.org

Prediction of Spectroscopic Parameters and Excited State Characteristics of this compound Through Computational Models

Computational models, particularly TD-DFT, are pivotal in predicting the spectroscopic parameters and excited-state characteristics of this compound. rsc.org These models allow for the calculation of vertical excitation energies, which correspond to the maxima in absorption spectra, and the associated oscillator strengths, which determine the intensity of the absorption bands. researchgate.netaip.org

The prediction of excited-state properties is a key challenge in quantum chemistry. researchgate.netnih.gov The choice of computational method and basis set is critical for obtaining accurate results. frontiersin.orgresearchgate.net For porphyrin systems, computational studies can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The S₁ state is typically reached upon light absorption, while the T₁ state is crucial for the generation of singlet oxygen in PDT. The energy gap between the ground state and the T₁ state, as well as the efficiency of intersystem crossing (ISC) from S₁ to T₁, are key parameters that can be estimated computationally. mdpi.com

The excited-state dynamics of porphyrin-based systems can be complex, involving processes like charge separation and recombination that occur on ultrafast timescales. rsc.org While direct simulation of these dynamics is computationally intensive, TD-DFT provides the foundational energetic landscape upon which these processes occur. rsc.org

Spectroscopic/Excited-State ParameterComputational MethodRelevance to this compound
Absorption Maxima (λmax) TD-DFTPredicts the color and the wavelengths of light the molecule absorbs, corresponding to Soret and Q-bands. rsc.org
Oscillator Strength (f) TD-DFTDetermines the intensity of electronic transitions (e.g., strong Soret band, weaker Q-bands). researchgate.net
Singlet Excited State (S₁) Energy TD-DFT, ROKSThe energy of the first excited state, populated after light absorption. wwu.edu
Triplet Excited State (T₁) Energy TD-DFT, ROKSThe energy of the triplet state, crucial for photosensitization and singlet oxygen generation. wwu.edu
HOMO-LUMO Gap DFTA measure of electron injection potential and related to the molecule's electronic properties. nih.gov

This table outlines key spectroscopic and excited-state parameters and the computational methods used for their prediction.

Computational Design and Structure-Property Relationship Modeling of Novel this compound Analogues

A significant advantage of theoretical chemistry is its ability to guide the design of new molecules with tailored properties. wwu.edu For this compound, computational modeling is used to establish structure-property relationships, which are then used to design novel analogues with improved characteristics for specific applications. nih.gov This rational design process is more efficient than a purely trial-and-error experimental approach. wwu.edu

Computational strategies for designing new photosensitizers often focus on two main areas: (i) adding different substituents to the macrocycle core and (ii) complexing the macrocycle with different metal ions. researchgate.net By systematically modifying the structure of this compound in silico, researchers can predict how these changes will affect its photophysical properties. For example, DFT and TD-DFT calculations can be used to screen a library of potential analogues to identify candidates with enhanced absorption in the red or near-infrared region of the spectrum, which is desirable for deeper tissue penetration in PDT. researchgate.net

A study on meso-substituted benzoporphyrin–thiophene conjugates used spectroscopic techniques and electrochemical characterization, complemented by theoretical understanding, to explore the effects of extending the π-conjugated system. nih.gov Such studies help to build robust models that correlate specific structural modifications (e.g., replacing phenyl with thiophene groups) with changes in absorption spectra, emission behavior, and electrochemical properties. nih.gov This knowledge is invaluable for the targeted synthesis of next-generation photosensitizers. nih.gov

Analogue ModificationPredicted/Observed EffectRationale
Extension of π-conjugation Red-shift of absorption bandsLowers the HOMO-LUMO energy gap. nih.gov
Addition of electron-withdrawing groups Alters LUMO energy and topologyCan introduce charge-transfer character to electronic transitions. researchgate.net
Addition of electron-donating groups Modifies HOMO energy levelsCan enhance light absorption intensity.
Introduction of heavy atoms (e.g., metals) Increased intersystem crossing (ISC) ratePromotes spin-orbit coupling, leading to more efficient triplet state formation.
Monoacid vs. Diacid forms Higher photodynamic activity in monoacid formsInfluences aggregation, biodistribution, and cellular uptake. nih.gov

This table describes common modifications to the benzoporphyrin structure and their computationally predictable effects on its properties.

Emerging Applications of Benzoporphyrin D in Materials Science and Chemical Biology Non Clinical

Integration of Benzoporphyrin D into Nanomaterials and Hybrid Systems

Benzoporphyrins and their derivatives are being investigated for their potential in various nanomaterial and hybrid system applications, including photocatalysis, advanced sensors, and energy conversion devices benthamscience.comnih.gov. The unique electronic structure and light-absorbing properties of porphyrinoids make them suitable components for harnessing solar energy and driving chemical transformations mdpi.comrice.edu. Research into porphyrin-based conjugated microporous polymers has demonstrated their efficacy in creating efficient electrocatalysts, such as platinum nanoparticles dispersed into porous carbons for hydrogen evolution reactions, showcasing the broader potential of porphyrin integration into nanostructured materials nih.gov. Furthermore, benzoporphyrins have been explored in the context of organic semiconductor technology, where their integration into materials like nanofibers can tailor packing arrangements for specific electronic properties, such as one-dimensional electrical conduction acs.orgresearchgate.net.

Applications of this compound in Organic Electronics and Optoelectronic Devices

Benzoporphyrins (BPs) are recognized for their significant potential in organic semiconductor technology, particularly for optoelectronic applications researchgate.net. They are considered outstanding p-type organic semiconductors and have been studied for use in Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs) researchgate.net. Strategies such as side-chain engineering have been employed to enhance their solubility and processability, which are crucial for practical device fabrication researchgate.net. For instance, specific benzoporphyrin derivatives have achieved charge carrier mobilities of 1.1 cm² V⁻¹ s⁻¹ in FET devices researchgate.net. Additionally, benzoporphyrins have been successfully developed as efficient ternary components in bulk heterojunction solar cells researchgate.net. The insolubility of some benzoporphyrins presents a challenge, often necessitating vacuum deposition techniques or the use of soluble precursors acs.org.

Application AreaProperty/MetricValueReference
Organic Thin-Film Transistors (OTFTs)Charge Carrier Mobility1.1 cm² V⁻¹ s⁻¹ researchgate.net
Organic Photovoltaics (OPVs)RoleTernary component in bulk heterojunction solar cells researchgate.net

This compound as Catalysts and Electrocatalysts

Benzoporphyrin derivatives are being explored for their catalytic and electrocatalytic activities, notably in the electrochemical reduction of carbon dioxide (CO₂) acs.orgresearchgate.net. Porphyrin-based complexes are attractive electrocatalysts due to their well-established synthesis, chemical stability, and the ability to modify their molecular structure through variations in peripheral substituents and central metal atoms acs.orgresearchgate.netfrontiersin.org. Preliminary studies have demonstrated the potential of porphyrin- and benzoporphyrin-thiophene conjugates as catalysts for converting CO₂ to carbon monoxide (CO) acs.orgresearchgate.net. Research on tetraphenyltetrabenzoporphyrins and their metal complexes has shown that central metals significantly influence electrocatalytic performance. For example, Zn(ii)- and Cu(ii)-tetraphenyltetrabenzoporphyrins achieved faradaic efficiencies of approximately 48% and 33%, respectively, for CO₂ reduction to carbon monoxide under specific conditions researchgate.net.

CatalystTarget ReactionEfficiency MetricValueReference
Zn(ii)-tetraphenyltetrabenzoporphyrinCO₂ to COFaradaic Efficiency~48% researchgate.net
Cu(ii)-tetraphenyltetrabenzoporphyrinCO₂ to COFaradaic Efficiency~33% researchgate.net

This compound as Fluorescent Probes for in vitro Chemical Biology Investigations

Benzoporphyrin derivatives exhibit properties that make them suitable for use as fluorescent probes in in vitro chemical biology investigations nih.govmskcc.org. These compounds often display substantial absorbance in the red region of the spectrum and potent photosensitizing capabilities nih.gov. Specifically, a Zn(II)-benzoporphyrin has been developed as a dually sensitive material capable of simultaneously sensing oxygen and temperature, utilizing delayed fluorescence (DF) nih.gov. This derivative efficiently absorbs light in both the blue-green and red regions, with high molar absorption coefficients and emission in the red to far-red spectrum nih.gov. Such photophysical characteristics are valuable for optical sensing applications nih.gov. The ability of benzoporphyrins to interact with biological membranes, as indicated by their phototoxicity correlation with membrane photodamage, further supports their potential in probing cellular functions nih.gov.

Property/MetricValueNotesReference
Soret Absorption Band~490 nmHigh molar absorption coefficient nih.gov
Q Bands Absorption~623 nm, ~664 nmHigh molar absorption coefficient nih.gov
Emission Wavelength~667 nmRed to far-red region nih.gov
Delayed Fluorescence (DF)PresentEnables simultaneous sensing of O₂ and temperature nih.gov
Photosensitizing CapabilityPotentIn vitro applications nih.gov

Photodynamic Inactivation Mechanisms of Microorganisms by this compound

Benzoporphyrin derivatives are being investigated for their role in the photodynamic inactivation (PDI) of microorganisms, offering an alternative to conventional antimicrobial therapies, especially in the context of rising antibiotic resistance nih.govresearchgate.netresearchgate.net. The mechanism of PDI involves a photosensitizer (PS) that, upon light activation in the presence of oxygen, generates reactive oxygen species (ROS), such as singlet oxygen and free radicals, which lead to cellular damage nih.gov. While certain benzoporphyrin derivatives are less effective against microbial spores, they can efficiently inactivate vegetative cells asm.org. Research has demonstrated the efficacy of benzoporphyrin derivative monoacid ring A (BPD) in inactivating human immunodeficiency virus type 1 (HIV-1), both in free and cell-associated forms, without causing significant damage to red blood cells nih.gov. The susceptibility of both drug-sensitive and drug-resistant viral strains to light-activated BPD highlights its potential as a broad-spectrum antimicrobial agent nih.gov.

Synthesis of Porphyrin-Embedded Conical Nanocarbons from Benzoporphyrins

A notable advancement involves the synthesis of porphyrin-embedded conical nanocarbons derived from benzoporphyrins fau.deacs.orgresearchgate.netresearchgate.net. This process typically involves the gas-phase transformation of fluorinated benzoporphyrins, often through collision-induced dissociation in mass spectrometry, leading to the elimination of hydrogen fluoride (B91410) researchgate.netresearchgate.net. These studies suggest that such structures, formed from saddle-shaped tetraaryltetrabenzoporphyrins, represent potential candidates for the growth of porphyrin-embedded graphene and related nanocarbon materials researchgate.net. Mechanistic insights gained through density functional theory calculations indicate that metalation and functionalization of the benzoporphyrins can influence the cyclization efficiencies and dissociation pathways, supporting a stepwise process for the formation of these unique nanostructures researchgate.net.

Future Directions and Unexplored Research Avenues for Benzoporphyrin D

Development of Advanced Synthetic Strategies for Complex Benzoporphyrin D Architectures

The synthesis of benzoporphyrin derivatives has traditionally relied on established methods. However, to unlock the full potential of this versatile macrocycle, the development of more advanced and efficient synthetic strategies is crucial. Future research in this area is expected to focus on the construction of highly complex and precisely functionalized BPD architectures.

One promising approach involves the use of modern cross-coupling reactions to introduce a variety of substituents onto the porphyrin core. For instance, the Heck coupling reaction, particularly when performed under microwave irradiation, has shown success in improving the yield and reducing reaction times for the synthesis of vinyl-substituted benzoporphyrins. mdpi.com This methodology can be extended to couple BPD with a wider range of functional groups, leading to novel derivatives with tailored properties.

Another area of active research is the development of methods for creating multicationic benzoporphyrin derivatives. These charged molecules exhibit interesting properties, such as enhanced water solubility and strong interactions with biological membranes. mdpi.com Future synthetic strategies will likely focus on the introduction of various cationic groups at specific positions on the BPD framework, allowing for fine-tuning of their electronic and biological properties. The quaternization of pyridyl-substituted benzoporphyrins with different alkyl chains is an example of how the charge and lipophilicity of these molecules can be systematically varied. mdpi.com

Furthermore, the synthesis of BPD-based supramolecular assemblies and covalent organic frameworks represents a significant, yet largely unexplored, frontier. These complex architectures could find applications in areas such as light-harvesting, catalysis, and gas storage. The development of synthetic protocols that allow for the precise control over the spatial arrangement of BPD units within these larger structures will be a key challenge and a major focus of future research.

Deeper Understanding of Structure-Photophysical Property Relationships in this compound Derivatives

The photophysical properties of this compound are central to its functionality. A comprehensive understanding of how structural modifications influence these properties is essential for the rational design of new BPD derivatives for specific applications. While the basic photophysics of some BPDs, such as benzoporphyrin derivative monoacid ring A (BPD-MA), are well-characterized, there is a vast chemical space of BPD derivatives with unexplored photophysical landscapes. nih.gov

Future research will need to systematically investigate the effects of various substituents on key photophysical parameters. This includes parameters such as absorption and fluorescence wavelengths, quantum yields of fluorescence and triplet state formation, and singlet oxygen generation efficiency. nih.gov For example, studies have shown a dramatic effect of oxygen on the fluorescence and intersystem crossing quantum yields of BPD-MA. nih.gov A deeper investigation into how different functional groups modulate this oxygen sensitivity could lead to the development of novel sensors or photodynamic agents with enhanced efficacy in hypoxic environments.

The table below summarizes some of the key photophysical properties of Benzoporphyrin Derivative Monoacid Ring A (BPD-MA) in methanol (B129727), providing a baseline for future comparative studies. nih.gov

PropertyValueConditions
Maximum Absorption (λmax)~688 nmOrganic Solvents
Molar Extinction Coefficient (ε)~33,000 M⁻¹cm⁻¹Organic Solvents
Singlet Excited State Energy (Es)42.1 kcal mol⁻¹Methanol
Fluorescence Lifetime (τf)5.2 nsAir-saturated Methanol
Fluorescence Quantum Yield (Φf)0.05Air-saturated Methanol
Triplet State Lifetime (τT)≥ 25 µs-
Triplet State Energy (ET)26.9 kcal mol⁻¹-
Triplet State Molar Absorption Coefficient (εT) at 720 nm26,650 M⁻¹cm⁻¹-
Triplet Quantum Yield (ΦT)0.68N₂-saturated conditions
Singlet Oxygen Quantum Yield (ΦΔ)0.78-
Photodegradation Quantum Yield (ΦPb)~5 x 10⁻⁵Organic Solvents

Data sourced from a study on the photophysical properties of BPD-MA. nih.gov

Furthermore, exploring the impact of the molecular environment on the photophysics of BPD derivatives is a crucial research avenue. This includes studying their behavior in different solvents, in aggregated states, and when incorporated into various nanostructures. Understanding these environmental effects will be critical for the development of BPD-based materials for applications in diverse fields.

Rational Design of Next-Generation this compound Analogues for Specific Chemical Applications

The principles of rational design, which involve the use of computational and theoretical methods to predict the properties of molecules before their synthesis, are becoming increasingly important in chemical research. rug.nlcardiff.ac.uknih.govnih.govrsc.org Applying these principles to this compound chemistry will enable the development of next-generation analogues with precisely tailored functionalities for specific applications.

One area where rational design can have a significant impact is in the development of BPD-based catalysts. By using computational methods to model the interaction of different substrates with the BPD macrocycle, it should be possible to design derivatives with enhanced catalytic activity and selectivity for a variety of chemical transformations.

Another promising application is the design of BPD-based sensors. The fluorescence of benzoporphyrin derivatives is sensitive to their local environment. By rationally designing BPD analogues with specific recognition motifs, it is possible to create highly selective and sensitive fluorescent sensors for a range of analytes, including metal ions, anions, and biologically important molecules.

The table below outlines potential chemical applications for rationally designed this compound analogues and the key design considerations for each.

ApplicationKey Design Considerations
Catalysis - Introduction of catalytically active metal centers. - Modification of the porphyrin core to tune redox potentials. - Creation of specific binding pockets for substrate recognition.
Sensors - Incorporation of specific recognition units for target analytes. - Optimization of photophysical properties for high signal-to-noise ratio. - Engineering of solubility and stability for the intended sensing environment.
Molecular Electronics - Tuning of HOMO/LUMO energy levels through peripheral substitution. - Design of self-assembling motifs for ordered thin-film formation. - Introduction of redox-active groups for charge storage and transport.
Non-linear Optics - Synthesis of push-pull systems with electron-donating and -withdrawing groups. - Creation of extended π-conjugated systems. - Control over molecular symmetry and aggregation.

The rational design of BPD analogues also extends to the field of molecular electronics. By carefully tuning the electronic properties of the BPD macrocycle through the introduction of electron-donating and -withdrawing groups, it may be possible to create novel materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Expanding the Scope of this compound in Sustainable Chemistry and Energy Research

The unique properties of this compound make it an attractive candidate for applications in sustainable chemistry and energy research. The development of BPD-based systems for renewable energy conversion and storage, as well as for environmentally benign chemical processes, is a rapidly emerging field of study.

One of the most promising areas is the use of benzoporphyrin derivatives as photosensitizers in artificial photosynthetic systems. These systems aim to mimic natural photosynthesis to convert sunlight, water, and carbon dioxide into chemical fuels. The strong absorption of BPD in the red and near-infrared regions of the solar spectrum, coupled with its high triplet quantum yield, makes it an excellent candidate for this application.

Recent research has demonstrated the potential of meso-substituted benzoporphyrin–thiophene conjugates for the electrochemical reduction of carbon dioxide. nih.govacs.org This work opens up new avenues for the use of BPD derivatives in the conversion of a greenhouse gas into valuable chemical feedstocks. Future research in this area will likely focus on improving the efficiency and stability of these catalytic systems.

The table below highlights key research areas and objectives for the application of this compound in sustainable chemistry and energy research.

Research AreaKey Objectives
Artificial Photosynthesis - Develop BPD-based photosensitizers with broad solar spectrum absorption. - Enhance charge separation and transport in BPD-containing assemblies. - Improve the stability of BPD derivatives under photocatalytic conditions.
CO₂ Reduction - Design BPD catalysts with high selectivity for specific reduction products. - Lower the overpotential required for CO₂ reduction. - Immobilize BPD catalysts on electrode surfaces for practical applications.
Solar Cells - Synthesize BPD derivatives for use as sensitizers in dye-sensitized solar cells (DSSCs). - Optimize the energy level alignment between BPD and semiconductor materials. - Explore the use of BPDs in organic photovoltaic (OPV) devices.
Green Catalysis - Develop BPD-based catalysts for oxidation reactions using air as the oxidant. - Design BPD systems for photocatalytic degradation of organic pollutants. - Utilize BPDs in solvent-free or aqueous reaction media.

Furthermore, the potential of this compound in organic solar cells is also being explored. By incorporating BPD derivatives as either electron donors or acceptors in the active layer of an organic photovoltaic device, it may be possible to improve the efficiency of light harvesting and charge generation.

Multiscale Modeling and Simulation Approaches for this compound Systems

Computational modeling and simulation are powerful tools for understanding and predicting the behavior of complex molecular systems. manchester.ac.ukrsc.orgllnl.gov The application of multiscale modeling approaches, which combine different levels of theory to study phenomena across a range of length and time scales, is poised to provide unprecedented insights into the properties and functions of this compound and its derivatives. rsc.org

At the quantum mechanical level, density functional theory (DFT) and time-dependent DFT (TD-DFT) can be used to accurately predict the electronic structure and photophysical properties of BPD analogues. researchgate.net These calculations can guide the rational design of new derivatives with desired optical and electronic characteristics.

For larger systems, such as BPD aggregates or BPDs interacting with biological macromolecules, classical molecular dynamics (MD) simulations can provide detailed information about their structure, dynamics, and intermolecular interactions. These simulations can be used to understand how BPDs self-assemble, how they bind to specific targets, and how their properties are modulated by their environment.

A particularly promising area is the use of combined quantum mechanics/molecular mechanics (QM/MM) methods. rsc.org These hybrid approaches allow for a high-level quantum mechanical treatment of the BPD chromophore while treating the surrounding environment with a more computationally efficient classical force field. This enables the study of complex processes, such as photoinduced electron transfer and energy transfer, in realistic environments.

The table below summarizes various modeling and simulation approaches and their specific applications to the study of this compound systems.

Modeling/Simulation ApproachSpecific Applications for this compound
Quantum Mechanics (QM) - Calculation of ground and excited state properties. - Prediction of absorption and emission spectra. - Elucidation of reaction mechanisms.
Molecular Dynamics (MD) - Simulation of self-assembly and aggregation. - Study of interactions with membranes and proteins. - Investigation of conformational dynamics.
Quantum Mechanics/Molecular Mechanics (QM/MM) - Modeling of photoinduced processes in complex environments. - Simulation of enzymatic reactions involving BPD. - Investigation of solvent effects on photophysical properties.
Monte Carlo (MC) Simulations - Simulation of light transport in tissues for photodynamic therapy. nih.govnih.gov - Modeling of energy transfer in BPD-based light-harvesting systems. - Prediction of thermodynamic properties of BPD solutions.
Coarse-Graining (CG) - Simulation of the long-time scale behavior of large BPD assemblies. - Modeling of the formation of BPD-containing vesicles and micelles. - Investigation of the phase behavior of BPD-lipid mixtures.

Furthermore, Monte Carlo simulations have been successfully used to model light transport and photokinetics in benzoporphyrin derivative-mediated photodynamic therapy, providing a valuable tool for treatment planning and outcome prediction. nih.govnih.gov The continued development and application of these and other multiscale modeling techniques will be instrumental in advancing our understanding of this compound and in guiding the design of new BPD-based technologies.

Q & A

Q. What are the key methodological considerations for synthesizing Benzoporphyrin D (BPD) and its structural analogs?

BPD synthesis requires regioselective bromination of porphyrin precursors followed by Suzuki coupling or olefin metathesis to achieve structural diversity. For example, tetrabromoporphyrin intermediates (e.g., 3-2) are critical for regiocontrol, enabling efficient coupling with aryl or vinyl groups . Analytical validation via HPLC (>95% purity) and mass spectrometry (e.g., m/z 718.79 for Verteporfin) is essential to confirm product identity . Yield optimization often involves inert atmospheres and low-temperature storage (-20°C) to prevent degradation .

Q. How is BPD characterized for photodynamic therapy (PDT) applications in preclinical models?

BPD’s photosensitizing efficacy is tested using in vitro assays (e.g., LC3 processing inhibition in autophagy studies) and in vivo tumor models (e.g., murine AY-27 bladder cancer). Key parameters include:

  • Light activation : Non-thermal red light (λ = 690 nm) for ROS generation .
  • Dosage : 0.1–2 mg/kg body weight, with biodistribution tracked via tritiated BPD-MA .
  • Endpoints : Tumor regression rates and histopathological analysis of necrosis .

Table 1 : Photodynamic Efficacy of BPD Analogs in Preclinical Studies

AnalogModelLight Dose (J/cm²)Tumor Regression (%)Reference
BPD-MAAY-27 (rat)15085
VerteporfinMurine sarcoma10072

Advanced Research Questions

Q. How can researchers reconcile contradictory data on BPD’s autophagy-inhibitory effects in different cancer models?

While Verteporfin inhibits autophagosome accumulation in starvation-induced A431 cells (IC₅₀ = 1.2 µM) , conflicting results arise in nutrient-rich conditions or alternative cell lines. Methodological adjustments include:

  • Context-specific assays : Compare LC3-II/LC3-I ratios under varying nutrient conditions.
  • Structural analysis : Retain cyclohexadiene at ring A for activity but modify substituents at rings C/D to assess target specificity .
  • Mechanistic validation : Use CRISPR knockouts (e.g., ATG5/7) to confirm autophagy pathway involvement.

Q. What experimental designs optimize BPD’s subcellular localization for targeted phototoxicity?

BPD conjugates (e.g., EGFR-targeted PICs) require precise subcellular trafficking to enhance photodynamic efficacy. Strategies include:

  • Conjugation chemistry : Link BPD-MA to monoclonal antibodies via NHS esters, ensuring <10% free photosensitizer post-purification .
  • Localization tracking : Confocal microscopy with organelle-specific dyes (e.g., LysoTracker for lysosomal accumulation).
  • Dose-response profiling : Compare EC₅₀ values in EGFR⁺ vs. EGFR⁻ cells to validate selectivity .

Q. How can researchers address challenges in BPD’s biodistribution and pharmacokinetics for systemic delivery?

BPD’s lipophilicity limits aqueous solubility, necessitating formulation in DMSO (50 mg/mL) or DMF (10 mg/mL) with sonication . Key approaches:

  • Nanocarriers : Encapsulate BPD in polyethylene glycol (PEG)-liposomes to extend plasma half-life.
  • Radiolabeling : Use ³H-BPD-MA to quantify tissue uptake, noting preferential accumulation in liver (>30% ID/g) vs. tumors (5–8% ID/g) .
  • Metabolite profiling : LC-MS/MS to identify methyl ester hydrolysis products, which may reduce efficacy .

Data Contradiction Analysis

Q. Why do structural analogs of BPD show variable phototoxic potency despite similar porphyrin cores?

Variations arise from substituent effects on ROS quantum yield and cellular uptake. For example:

  • Ring A modifications : Cyclohexadiene enhances autophagy inhibition but reduces PDT efficacy .
  • Ester vs. acid groups : Monoacid derivatives (e.g., BPD-MA) exhibit higher tumor selectivity than diesters due to altered lipophilicity .
  • Metal chelation : Free-base porphyrins outperform metallated analogs in ROS generation .

Table 2 : Impact of Substituents on BPD Phototoxicity

Substituent PositionFunctional GroupROS Yield (ΦΔ)Tumor Uptake (nmol/g)
Ring ACyclohexadiene0.458.2
Ring CMethoxycarbonyl0.386.7

Methodological Recommendations

  • Synthesis : Prioritize Suzuki coupling over Friedel-Crafts acylation for regioselectivity .
  • In vivo testing : Use immunocompetent murine models to evaluate BPD’s immunotoxicity (e.g., cytokine profiling post-PDT) .
  • Data validation : Cross-reference autophagy inhibition assays with lysosomal protease activity (e.g., cathepsin B) to avoid false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.